While the provided abstracts don't specifically detail the synthesis of 3-Tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine, they highlight its use as a reactant in the production of Sitagliptin. Specifically, one method involves the condensation of (R)-3-(tert-butoxycarbonyl)-4-(2,4,5-trifluorophenyl)butyric acid with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride in the presence of a condensing agent and an acid-binding agent. [] This suggests that the compound itself is likely synthesized through a multi-step process involving the formation and subsequent modification of the triazolopyrazine ring system.
As a key intermediate in the synthesis of Sitagliptin, 3-Tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine participates in a crucial condensation reaction with (R)-3-(tert-butoxycarbonyl)-4-(2,4,5-trifluorophenyl)butyric acid. [] This reaction, typically carried out in the presence of a condensing agent and an acid-binding agent, leads to the formation of a new amide bond and is essential in constructing the core structure of Sitagliptin.
The primary application of 3-Tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine in scientific research lies in its use as a crucial building block for the synthesis of Sitagliptin, a drug used in the treatment of type 2 diabetes. [, , , , , , ] Its specific structural features make it a valuable intermediate in constructing the complex heterocyclic core of Sitagliptin.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6